1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione is a synthetic compound belonging to the purine family. It is structurally characterized by a purine core substituted with methyl groups at positions 1 and 3, and a thiazole ring attached via a methylene bridge at position 7. The trifluoromethyl group on the thiazole ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and cyanoacetic acid, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is synthesized separately through the reaction of 2-aminothiazole with trifluoroacetic acid.
Coupling Reaction: The final step involves coupling the thiazole ring to the purine core via a methylene bridge, typically using formaldehyde as a linking agent under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.
Medicine: Investigated for its therapeutic potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, which play a crucial role in the regulation of intracellular cyclic nucleotide levels. By inhibiting these enzymes, the compound increases the levels of cyclic AMP and cyclic GMP, leading to various physiological effects such as bronchodilation and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another methylxanthine derivative with similar bronchodilator properties.
Caffeine: A well-known stimulant that also inhibits phosphodiesterase enzymes.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione is unique due to the presence of the trifluoromethyl-thiazole moiety, which enhances its chemical stability and biological activity compared to other methylxanthines. This structural feature makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O2S/c1-18-9-8(10(21)19(2)11(18)22)20(5-16-9)3-7-17-6(4-23-7)12(13,14)15/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPUOKZBMRZQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NC(=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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